An In-depth Technical Guide to 5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde
An In-depth Technical Guide to 5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde
CAS Number: 113984-67-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-(tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde, a versatile synthetic intermediate. We will delve into its chemical properties, a detailed synthesis protocol, key reactions, and its applications in medicinal chemistry and drug discovery. This document is intended to serve as a practical resource for scientists, offering field-proven insights and actionable protocols.
Core Chemical Properties and Structure
5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde, with the CAS number 113984-67-1, is a functionalized aromatic aldehyde.[1][2] The molecule incorporates a 2-fluorobenzaldehyde core, which is a common scaffold in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity of derivative compounds. The hydroxyl group at the 5-position is protected by a tert-butyldimethylsilyl (TBDMS) ether, a bulky and robust protecting group that is stable under a variety of reaction conditions but can be selectively removed when needed.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 113984-67-1 | [1][2] |
| Molecular Formula | C₁₃H₁₉FO₂Si | [1][2] |
| Molecular Weight | 254.37 g/mol | [1][2] |
| Appearance | Clear, dark yellow liquid | [2] |
| Purity | Typically ≥ 97% | [1] |
| Storage | Sealed in a dry place at room temperature | [1] |
Synthesis of 5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde
The synthesis of 5-(tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde is typically achieved through the selective protection of the hydroxyl group of 2-fluoro-5-hydroxybenzaldehyde. The most common method is the reaction with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, such as imidazole, in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
The causality behind this experimental choice lies in the mechanism of TBDMS protection. Imidazole acts as a catalyst by forming a highly reactive silylating agent, N-tert-butyldimethylsilylimidazole, in situ. This intermediate readily reacts with the phenolic hydroxyl group. The bulky nature of the TBDMS group provides steric hindrance, making the resulting silyl ether stable to a range of reaction conditions.
Caption: Synthetic workflow for the preparation of 5-(tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde.
Detailed Experimental Protocol: Silylation of 2-fluoro-5-hydroxybenzaldehyde
Materials:
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2-Fluoro-5-hydroxybenzaldehyde
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Tert-butyldimethylsilyl chloride (TBDMSCl)
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Imidazole
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Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of 2-fluoro-5-hydroxybenzaldehyde (1.0 eq) in anhydrous DCM, add imidazole (2.5 eq).
-
Slowly add a solution of TBDMSCl (1.2 eq) in anhydrous DCM to the mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 5-(tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde.
Key Reactions and Applications in Drug Discovery
The aldehyde functionality of 5-(tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde serves as a versatile handle for a variety of carbon-carbon bond-forming reactions, making it a valuable building block in the synthesis of complex molecules for drug discovery.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes. The reaction of 5-(tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde with a phosphorus ylide can generate a variety of substituted stilbene and other alkene derivatives, which are scaffolds for numerous biologically active compounds. The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.
Caption: General workflow for the Wittig reaction.
Detailed Experimental Protocol: Wittig Reaction
Materials:
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5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde
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Benzyltriphenylphosphonium chloride
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n-Butyllithium (n-BuLi) in THF
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride solution
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Ethyl acetate
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Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a suspension of benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF at 0 °C, add n-BuLi (1.1 eq) dropwise.
-
Stir the resulting red-orange solution at room temperature for 1 hour to ensure complete ylide formation.
-
Cool the ylide solution to 0 °C and add a solution of 5-(tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solvent and purify the crude product by column chromatography on silica gel.
Aldol Condensation
The Aldol condensation is another fundamental carbon-carbon bond-forming reaction. The Claisen-Schmidt condensation, a variation of the Aldol reaction, involves the reaction of an aldehyde with a ketone in the presence of a base to form an α,β-unsaturated ketone. These products, often chalcones, are an important class of compounds with a wide range of biological activities, including anti-inflammatory and anticancer properties.[3]
Caption: General workflow for the Claisen-Schmidt condensation.
Detailed Experimental Protocol: Aldol Condensation
Materials:
-
5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde
-
Acetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
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Dilute hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve 5-(tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde (1.0 eq) and acetophenone (1.0 eq) in ethanol.
-
To the stirred solution, add an aqueous solution of NaOH (2.0 eq) dropwise at room temperature.
-
Continue stirring at room temperature for 12-24 hours. A precipitate may form.
-
Monitor the reaction by TLC.
-
Once complete, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified chalcone derivative.
Deprotection
The TBDMS protecting group can be readily removed to unveil the free hydroxyl group, allowing for further functionalization. A common and efficient method for deprotection is the use of a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), in an organic solvent like THF.
Detailed Experimental Protocol: Deprotection of the TBDMS Ether
Materials:
-
5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde derivative
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the silyl-protected compound (1.0 eq) in THF.
-
Add TBAF solution (1.1 eq) dropwise at room temperature.
-
Stir the mixture for 1-2 hours, monitoring the reaction by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solvent and purify the crude product by column chromatography on silica gel to yield the deprotected 2-fluoro-5-hydroxybenzaldehyde derivative.
Spectroscopic Data
While a publicly available, peer-reviewed full spectral analysis for 5-(tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde is limited, the expected spectroscopic characteristics can be inferred from its structure and data from analogous compounds.
¹H NMR:
-
Aldehyde proton (CHO): A singlet around δ 10.3 ppm.
-
Aromatic protons: Signals in the aromatic region (δ 7.0-7.8 ppm), with coupling patterns influenced by the fluorine and silyloxy substituents.
-
TBDMS protons: A singlet for the tert-butyl group at approximately δ 1.0 ppm and a singlet for the two methyl groups on the silicon atom around δ 0.2 ppm.
¹³C NMR:
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Carbonyl carbon: A signal around δ 188-192 ppm.
-
Aromatic carbons: Signals in the range of δ 115-165 ppm. The carbon attached to fluorine will exhibit a large ¹J C-F coupling constant.
-
TBDMS carbons: Signals for the quaternary carbon and the methyl carbons of the tert-butyl group, and the methyl carbons attached to silicon.
Safety Information
As with any chemical reagent, proper safety precautions should be taken when handling 5-(tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde and its precursors. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
-
Khan Academy. Intramolecular aldol condensation. Available at: [Link]
-
Master Organic Chemistry. The Wittig Reaction - Examples and Mechanism. Available at: [Link]
